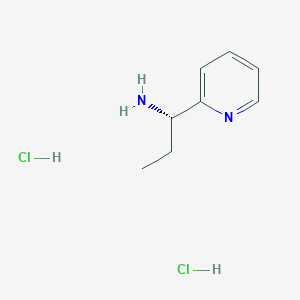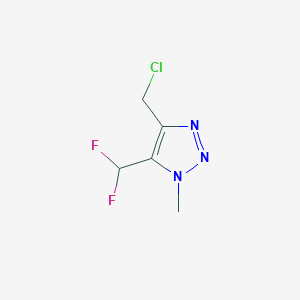
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. It is widely used in scientific research due to its unique chemical properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole involves the reaction of 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole with HCl in the presence of a reducing agent to yield the desired product.
Starting Materials
4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole, HCl, Reducing agent
Reaction
Add 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole to a reaction flask, Add HCl to the reaction flask, Add a reducing agent to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
作用机制
The mechanism of action of 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to have antimicrobial and antifungal properties.
生化和生理效应
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
实验室实验的优点和局限性
One of the main advantages of using 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to coordination chemistry. However, one limitation of using this compound is its toxicity. It is important to handle it with care and to follow proper safety protocols when working with it.
未来方向
There are many potential future directions for research involving 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole. One area of interest is the development of new pharmaceuticals that incorporate this compound as a building block. Another area of interest is the study of its antimicrobial properties and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its effect on the central nervous system.
科学研究应用
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is widely used in scientific research. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
属性
IUPAC Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQRFWKAHQWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
CAS RN |
2138555-23-2 |
Source


|
| Record name | 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

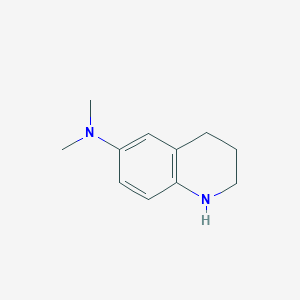
![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)
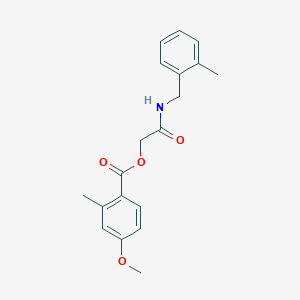
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)
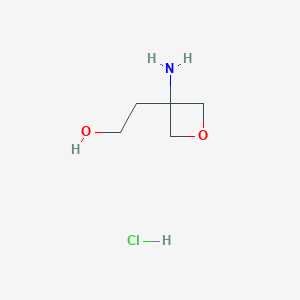
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)

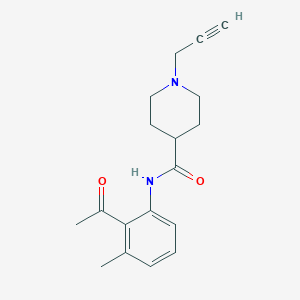
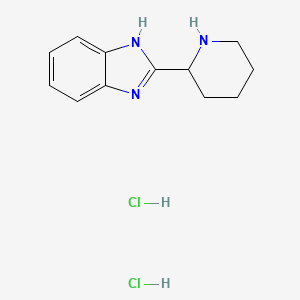
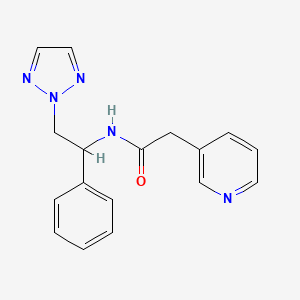
![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)
